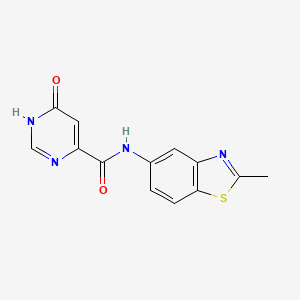

6-hydroxy-N-(2-methyl-1,3-benzothiazol-5-yl)pyrimidine-4-carboxamide

Descripción

Propiedades

IUPAC Name |

N-(2-methyl-1,3-benzothiazol-5-yl)-6-oxo-1H-pyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4O2S/c1-7-16-9-4-8(2-3-11(9)20-7)17-13(19)10-5-12(18)15-6-14-10/h2-6H,1H3,(H,17,19)(H,14,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBSBGFVQAVWMDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3=CC(=O)NC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-N-(2-methyl-1,3-benzothiazol-5-yl)pyrimidine-4-carboxamide typically involves the condensation of 2-aminobenzothiazole with a suitable pyrimidine derivative. One common method includes the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as coupling agents in a dimethylformamide (DMF) solvent . The reaction is carried out under mild conditions to achieve high yields.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar coupling reactions but optimized for efficiency and cost-effectiveness. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to enhance reaction rates and yields .

Análisis De Reacciones Químicas

Types of Reactions

6-hydroxy-N-(2-methyl-1,3-benzothiazol-5-yl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenated derivatives in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce alkyl or aryl groups.

Aplicaciones Científicas De Investigación

Biological Activities

Research indicates that 6-hydroxy-N-(2-methyl-1,3-benzothiazol-5-yl)pyrimidine-4-carboxamide exhibits several biological activities:

Antiviral Activity

Benzothiazole derivatives, including this compound, have shown promise as antiviral agents. Studies have demonstrated that related benzothiazole compounds can inhibit the replication of hepatitis C virus (HCV) with significant efficacy. For instance, a derivative exhibited an IC50 value of 26.81 µM against HCV genotype 2a . The mechanism of action involves targeting viral proteins essential for replication.

Anticancer Properties

The compound has been evaluated for its anticancer potential. In vitro studies revealed that it possesses antiproliferative effects against various cancer cell lines, including breast (MCF-7) and colon (HCT116) cancers. Compounds similar to this compound have been shown to inhibit key signaling pathways involved in tumor growth, such as the phosphatidylinositol 3-kinase (PI3K) pathway .

Antimicrobial Activity

Research has identified antimicrobial properties associated with benzothiazole derivatives. The compound has been tested against several bacterial strains, demonstrating effective inhibition of growth. This suggests potential applications in treating bacterial infections .

Case Studies

Several case studies illustrate the practical applications of this compound:

Case Study 1: Antiviral Screening

In a controlled study at the Second Military Medical University, researchers screened various benzothiazole derivatives for anti-HCV activity. The results indicated that modifications to the benzothiazole structure significantly enhanced antiviral potency while reducing cytotoxicity .

Case Study 2: Cancer Cell Line Testing

A series of experiments conducted on HCT116 and MCF-7 cell lines assessed the antiproliferative effects of this compound. The findings revealed dose-dependent inhibition of cell proliferation, with IC50 values suggesting strong anticancer potential .

Mecanismo De Acción

The mechanism of action of 6-hydroxy-N-(2-methyl-1,3-benzothiazol-5-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways depend on the specific biological context and the target molecules involved .

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Compounds

Core Structural Features

The compound’s pyrimidine-4-carboxamide core distinguishes it from other thiazole/benzothiazole derivatives. Below is a comparative analysis of key structural elements:

Table 1: Structural Comparison of Related Compounds

Key Differences and Implications

Substituent Effects: The 6-hydroxy group on the pyrimidine ring may enhance solubility and hydrogen-bonding capacity compared to chloro or methyl substituents in Dasatinib analogs .

Synthetic Pathways :

- The target compound’s synthesis likely parallels methods for Dasatinib analogs, such as carboxylate activation (e.g., using coupling reagents like HATU or EDCI) followed by amide bond formation with a benzothiazole-derived amine .

- In contrast, Tolvaptan’s synthesis focuses on urea linkage rather than carboxamide bonds, reflecting divergent reactivity .

The hydroxy group could mimic metabolic intermediates or allosteric modifiers, a feature absent in chloro- or methyl-substituted analogs.

Methodological Considerations

- Crystallography Tools : Structural elucidation of similar compounds (e.g., Dasatinib) often employs programs like SHELXL for refinement and WinGX for data processing, suggesting analogous methods for the target compound .

- Statistical Analysis : Biological evaluation of related compounds (e.g., IC50 determinations) typically uses Student’s t-test for significance, a framework applicable to future studies of the target compound .

Actividad Biológica

6-Hydroxy-N-(2-methyl-1,3-benzothiazol-5-yl)pyrimidine-4-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its synthesis, biological activity, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the condensation of pyrimidine derivatives with benzothiazole moieties. Recent advancements in synthetic methodologies have allowed for the efficient production of this compound, enhancing its availability for biological evaluation.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzothiazole derivatives. For instance, compounds derived from similar scaffolds have shown significant activity against Mycobacterium tuberculosis (Mtb), with minimum inhibitory concentrations (MIC) indicating effective inhibition of bacterial growth. A comparative analysis of various synthesized compounds revealed that those containing the benzothiazole structure exhibited potent anti-tubercular activity:

| Compound | MIC (μg/mL) | Inhibition (%) |

|---|---|---|

| 9a | 250 | 98 |

| 12a | 100 | 99 |

These findings suggest that the incorporation of the benzothiazole moiety enhances the biological efficacy of pyrimidine derivatives against pathogenic strains .

Anticancer Activity

The anticancer potential of this compound has also been investigated. Studies indicate that related compounds exhibit cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and leukemia (U-937). For example:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 5a | MCF-7 | 0.65 |

| 5b | U-937 | 2.41 |

These results demonstrate that modifications to the benzothiazole and pyrimidine structures can lead to enhanced apoptotic activity in cancer cells .

Study on Antimicrobial Efficacy

In a recent study published in RSC Advances, various derivatives were synthesized and evaluated for their antimicrobial properties against Mtb. The study found that compounds with specific functional groups showed improved activity compared to traditional antibiotics. This highlights the potential of benzothiazole-based compounds in developing new anti-tubercular agents .

Study on Anticancer Properties

Another investigation focused on the anticancer effects of pyrimidine derivatives, revealing that certain structural modifications significantly increased their potency against cancer cell lines. The study utilized flow cytometry to assess apoptosis induction, confirming that the tested compounds effectively triggered programmed cell death in cancerous cells .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 6-hydroxy-N-(2-methyl-1,3-benzothiazol-5-yl)pyrimidine-4-carboxamide?

- Methodology : The compound is typically synthesized via nucleophilic coupling between a pyrimidine carboxylate intermediate and a substituted benzothiazole amine. For example, acylation of 4-(6-chloropyrimidin-4-yl)-N-methylthiazol-2-amine with acid chlorides (e.g., p-fluorobenzoyl chloride) followed by amination is a validated route . Protection-deprotection strategies (e.g., NaH-mediated couplings) are critical for intermediates .

- Key Steps :

- Nucleophilic substitution at the pyrimidine C4 position.

- Amide bond formation via coupling reagents (e.g., HATU, EDCI).

- Purification via column chromatography (silica gel, gradient elution).

Q. How is the compound characterized spectroscopically to confirm its structure?

- Analytical Workflow :

- 1H/13C NMR : Signals for the pyrimidine ring (δ 8.2–8.5 ppm for C5-H, δ 160–170 ppm for carbonyl carbons) and benzothiazole moiety (δ 7.5–8.0 ppm for aromatic protons) .

- HRMS : Molecular ion peaks ([M+H]+) with <5 ppm deviation confirm molecular formula .

- Melting Point : Reported range 206–208°C for related derivatives .

| Proton/Carbon | δ (ppm) | Assignment |

|---|---|---|

| Pyrimidine C5-H | 8.3 | Singlet |

| Benzothiazole C6-H | 7.8 | Doublet (J=8.4 Hz) |

| CO-NH | 10.1 | Broad |

Q. What biological activities are associated with this compound?

- Pharmacological Screening : Derivatives of this scaffold exhibit kinase inhibition (e.g., Src-family kinases) and antiproliferative activity in cancer cell lines .

- Experimental Design :

- In vitro assays : IC50 determination using ATP-competitive binding assays.

- In vivo models : Pharmacokinetic profiling in primates for radiolabeled analogs .

Advanced Research Questions

Q. How can synthetic yields be optimized for intermediates like 2-chloro-N-(2-methyl-1,3-benzothiazol-5-yl)thiazole-5-carboxamide?

- Optimization Strategies :

- Solvent Selection : Use polar aprotic solvents (e.g., DMF, THF) to enhance nucleophilic coupling efficiency .

- Catalyst-Free Conditions : Ethanol-water mixtures reduce side reactions in carbamate formation .

- Temperature Control : Reflux at 80–90°C for 4–6 hours maximizes amide bond formation .

Q. How to address discrepancies in spectral data for pyrimidine-benzothiazole hybrids?

- Case Study : Inconsistent 13C NMR shifts for the pyrimidine carbonyl (δ 165 vs. 168 ppm) may arise from tautomerism or solvent effects.

- Resolution :

- Perform variable-temperature NMR to identify tautomeric equilibria.

- Compare DFT-calculated spectra with experimental data .

Q. What computational methods predict binding modes of this compound with kinase targets?

- Molecular Docking :

- Software : AutoDock Vina or Schrödinger Suite.

- Validation : Co-crystallized kinase inhibitors (e.g., Dasatinib analogs) serve as reference structures .

Q. How do substituents on the benzothiazole ring influence bioactivity?

- SAR Analysis :

- Electron-Withdrawing Groups (NO2, Cl) : Enhance kinase affinity but reduce solubility .

- Hydrophilic Groups (OH, NH2) : Improve pharmacokinetics but may reduce membrane permeability .

- Table 2 : Activity Trends for Derivatives (IC50 in nM)

| Substituent | Src Kinase IC50 | Solubility (µg/mL) |

|---|---|---|

| 4-NO2 | 12 | 8 |

| 4-OH | 45 | 35 |

| 2-CH3 | 28 | 20 |

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.